

Application Notes: Protocol for Radiolabeling PNT6555 with Lutetium-177

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Compound of Interest		
Compound Name:	PNT6555	
Cat. No.:	B12385667	Get Quote

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Introduction

PNT6555 is a promising boronic acid-based fibroblast activation protein- α (FAP)-targeted radiotheranostic agent.[1][2] Its structure incorporates a DOTA chelator, enabling stable complexation with radionuclides like Lutetium-177 (177 Lu) for therapeutic applications in FAP-positive tumors.[3][4] The resulting radiolabeled compound, [177 Lu]Lu-**PNT6555**, has demonstrated significant antitumor activity in preclinical models, paving the way for its clinical evaluation.[5][6] This document provides a detailed protocol for the radiolabeling of **PNT6555** with 177 Lu, based on established methods for DOTA-conjugated molecules.

Data Summary

While specific quantitative data for the radiolabeling of **PNT6555** with ¹⁷⁷Lu is not extensively detailed in publicly available literature, the following table outlines the expected parameters and performance based on standard DOTA-conjugate labeling procedures.



Parameter	Typical Value/Method	Reference
Precursor	PNT6555 (DOTA-AmBz-d-Ala- boroPro)	[1]
Radionuclide	[¹⁷⁷ Lu]Lutetium chloride (¹⁷⁷ LuCl ₃)	General Knowledge
Reaction Buffer	Sodium Acetate or Ammonium Acetate (0.1-0.5 M)	[2]
pН	5.0 - 5.5	[2]
Reaction Temperature	90 - 95 °C	[2][7][8]
Incubation Time	15 - 30 minutes	[2][7][8]
Radiochemical Purity (RCP)	>95%	[1][6]
Quality Control	Radio-HPLC, Radio-TLC	[1][2]
Purification	C18 Sep-Pak or equivalent solid-phase extraction	General Knowledge

Experimental Protocol: Radiolabeling of PNT6555 with ¹⁷⁷Lu

This protocol describes the manual radiolabeling of **PNT6555** with Lutetium-177. All procedures should be performed in a certified radiopharmaceutical laboratory, adhering to all local regulations for handling radioactive materials.

Materials and Reagents

- PNT6555 precursor
- [177Lu]Lutetium chloride (177LuCl3) solution in 0.04 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0-5.5), sterile and metal-free
- Sterile, metal-free water for injection (WFI)



- Ascorbic acid (optional, as a radioprotectant)
- DTPA (diethylenetriaminepentaacetic acid) solution (e.g., 1 mg/mL)
- · Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC scanner or gamma counter
- HPLC system with a radioactivity detector
- C18 solid-phase extraction (SPE) cartridges

Step-by-Step Procedure

- · Preparation of Reagents:
 - Allow all reagents to reach room temperature before use.
 - Prepare a fresh solution of **PNT6555** in sterile, metal-free WFI at a suitable concentration (e.g., $1 \mu g/\mu L$).
- Radiolabeling Reaction:
 - In a sterile reaction vial, add the required volume of sodium acetate buffer.
 - Carefully add the desired activity of [177Lu]LuCl3 solution to the buffer.
 - Add the PNT6555 precursor solution to the vial. The molar ratio of PNT6555 to ¹⁷⁷Lu should be optimized, but a starting point is a 1:1 to 10:1 ratio.
 - Gently mix the reaction solution.
 - Incubate the reaction vial at 90-95°C for 15-30 minutes in a heating block.
- Quenching the Reaction:

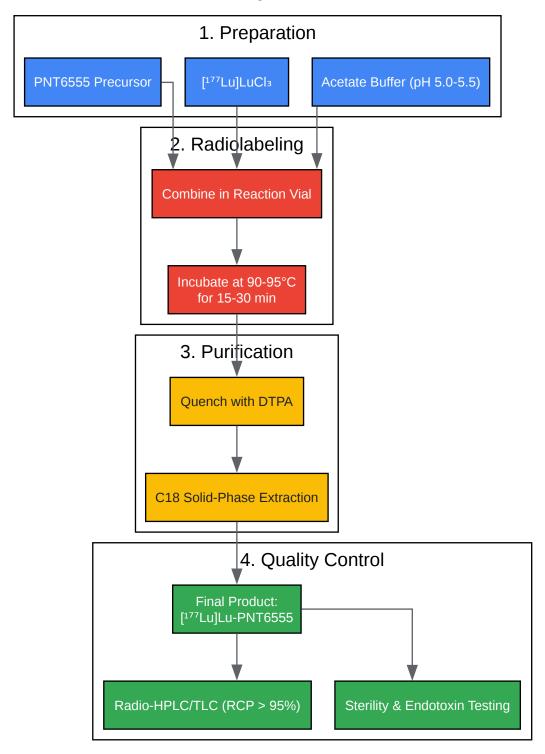


- After incubation, remove the vial from the heating block and allow it to cool to room temperature.
- Add a small volume of DTPA solution to the reaction mixture to chelate any remaining free
 177Lu.
- Purification of [177Lu]Lu-PNT6555:
 - Condition a C18 SPE cartridge by washing with ethanol followed by sterile WFI.
 - Load the reaction mixture onto the conditioned C18 cartridge.
 - Wash the cartridge with sterile WFI to remove unreacted ¹⁷⁷Lu and other hydrophilic impurities.
 - Elute the purified [177Lu]Lu-PNT6555 from the cartridge using an appropriate solvent, such as 50% ethanol in WFI.
 - The eluted product can be further diluted with a sterile saline solution for in vivo applications.
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or radio-TLC. The RCP should be >95%.
 - Radio-HPLC: Use a suitable C18 column with a gradient of acetonitrile and water (containing 0.1% TFA). Monitor the eluate with a UV detector and a radioactivity detector.
 - Radio-TLC: Spot the sample on a TLC strip and develop it with an appropriate mobile phase. Analyze the strip using a radio-TLC scanner.
 - Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests on the final product to ensure it is safe for administration.

Visualized Experimental Workflow

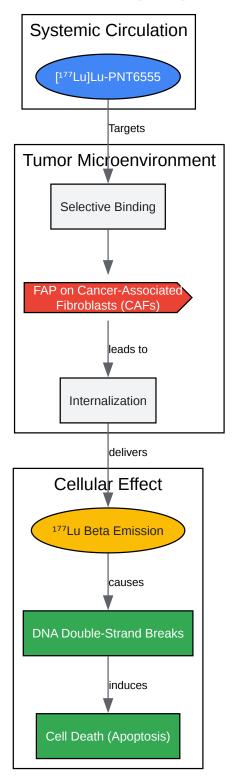


Workflow for Radiolabeling PNT6555 with Lutetium-177





Mechanism of Action of [177Lu]Lu-PNT6555



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